molecular formula C9H11N3O B11912997 2-Amino-3-methyl-2,3-dihydroquinazolin-4(1H)-one CAS No. 91810-61-6

2-Amino-3-methyl-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11912997
CAS No.: 91810-61-6
M. Wt: 177.20 g/mol
InChI Key: COSHFYCAJREVRV-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methyl-2,3-dihydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of anthranilic acid derivatives with isocyanates or carbodiimides.

Industrial Production Methods

In an industrial setting, the production of this compound might involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methyl-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-methyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: A parent compound with a similar structure.

    2-Aminoquinazoline: Another related compound with potential biological activities.

    3-Methylquinazolinone: A derivative with a methyl group at the 3-position.

Uniqueness

2-Amino-3-methyl-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

CAS No.

91810-61-6

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

2-amino-3-methyl-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C9H11N3O/c1-12-8(13)6-4-2-3-5-7(6)11-9(12)10/h2-5,9,11H,10H2,1H3

InChI Key

COSHFYCAJREVRV-UHFFFAOYSA-N

Canonical SMILES

CN1C(NC2=CC=CC=C2C1=O)N

Origin of Product

United States

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